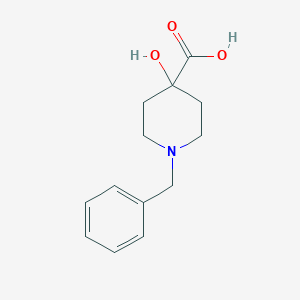

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-4-hydroxypiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(16)13(17)6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPNLFVPVQRYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606662 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59119-18-5 | |

| Record name | 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59119-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinecarboxylic acid, 4-hydroxy-1-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 1-benzyl-4-hydroxypiperidine-4-carboxylic acid, a valuable building block in pharmaceutical research and development. The synthesis of this compound is crucial for the development of various therapeutic agents. This document provides a comprehensive overview of two prevalent synthesis routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its structure, featuring a piperidine ring with a hydroxyl and a carboxylic acid group at the 4-position, and a benzyl protective group on the nitrogen, makes it a versatile scaffold for further chemical modifications. This guide will focus on two primary synthetic strategies commencing from the readily available precursor, 1-benzyl-4-piperidone.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the compounds involved in the synthesis pathways is provided in the table below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-Benzyl-4-piperidone | 3219-99-2 | C₁₂H₁₅NO | 189.25 | Yellowish liquid or solid | 36-38 | 127-128 (2 mmHg)[1] |

| 1-Benzyl-4-hydroxy-4-cyanopiperidine hydrochloride | 71617-20-4 | C₁₃H₁₇ClN₂O | 252.74[2] | White to almost white powder | N/A | N/A |

| 1-Benzylpiperidine-4-spiro-5'-hydantoin | N/A | C₁₄H₁₇N₃O₂ | 259.31 | N/A | N/A | N/A |

| This compound | 59119-18-5 | C₁₃H₁₇NO₃ | 235.28[3] | White solid | N/A | 428.3 (at 760 mmHg)[3] |

Synthesis Pathways

Two principal pathways for the synthesis of this compound from 1-benzyl-4-piperidone are outlined below:

-

The Cyanohydrin Route: This pathway involves the formation of a cyanohydrin intermediate by the addition of a cyanide source to 1-benzyl-4-piperidone, followed by the hydrolysis of the nitrile group to a carboxylic acid.

-

The Bucherer-Bergs Synthesis Route: This multicomponent reaction involves the formation of a spiro-hydantoin intermediate from 1-benzyl-4-piperidone, potassium cyanide, and ammonium carbonate. The hydantoin is then hydrolyzed to yield the desired α-hydroxy acid.

The following sections provide detailed experimental protocols for each of these synthetic routes.

Experimental Protocols

Route 1: The Cyanohydrin Pathway

This two-step synthesis proceeds through the formation and subsequent hydrolysis of a cyanohydrin intermediate.

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-cyanopiperidine Hydrochloride

This procedure is adapted from analogous reactions involving the formation of cyanohydrins from ketones.

-

Materials:

-

1-Benzyl-4-piperidone

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Water

-

Ice

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of potassium cyanide in water is prepared and cooled in an ice bath.

-

A solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol or ethanol) is prepared separately and also cooled in an ice bath.

-

Slowly, and with vigorous stirring, the acidic solution is added to the cyanide solution.

-

The 1-benzyl-4-piperidone solution is then added dropwise to the cold cyanohydrin-forming mixture.

-

The reaction is stirred at a low temperature (0-5 °C) for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then carefully acidified with concentrated hydrochloric acid to precipitate the hydrochloride salt of the cyanohydrin.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum.

-

Step 2: Hydrolysis of 1-Benzyl-4-hydroxy-4-cyanopiperidine to this compound

This protocol is based on the acid-catalyzed hydrolysis of nitriles.

-

Materials:

-

1-Benzyl-4-hydroxy-4-cyanopiperidine hydrochloride

-

Concentrated Hydrochloric Acid (37%)

-

Isopropanol

-

-

Procedure:

-

A mixture of 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride (e.g., 8 g, 32 mmol) and concentrated hydrochloric acid (e.g., 15.8 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[4]

-

The mixture is heated to reflux and maintained at this temperature for approximately 16 hours.[4]

-

After the reflux period, the solution is allowed to cool to room temperature.

-

The white precipitate that forms upon cooling is collected by filtration.

-

The collected solid is washed with isopropanol and dried to yield this compound hydrochloride.[4]

-

The free carboxylic acid can be obtained by neutralization with a suitable base and subsequent purification.

-

Route 2: The Bucherer-Bergs Synthesis Pathway

This route provides an alternative, multicomponent approach to the target molecule via a hydantoin intermediate.

Step 1: Synthesis of 1-Benzylpiperidine-4-spiro-5'-hydantoin

This protocol is a modification of the general Bucherer-Bergs reaction, a well-established method for synthesizing hydantoins.

-

Materials:

-

1-Benzyl-4-piperidone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

-

Procedure:

-

In a pressure-rated reaction vessel, 1-benzyl-4-piperidone, potassium cyanide, and ammonium carbonate are combined in a mixture of ethanol and water.

-

The vessel is sealed and heated to a temperature between 60-110 °C for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is typically removed under reduced pressure.

-

The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure spiro-hydantoin.

-

Step 2: Hydrolysis of 1-Benzylpiperidine-4-spiro-5'-hydantoin

The hydrolysis of the hydantoin ring is typically achieved under basic conditions to yield the α-hydroxy acid.

-

Materials:

-

1-Benzylpiperidine-4-spiro-5'-hydantoin

-

Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (for work-up)

-

-

Procedure:

-

The spiro-hydantoin is suspended in an aqueous solution of a strong base, such as barium hydroxide or sodium hydroxide.

-

The mixture is heated to reflux for an extended period (typically 24-48 hours) to ensure complete hydrolysis of the hydantoin ring.

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the amino acid product.

-

If barium hydroxide is used, the excess barium ions are precipitated as barium sulfate by the addition of sulfuric acid and removed by filtration.

-

The filtrate is then concentrated, and the pH is adjusted to the isoelectric point of the amino acid to maximize precipitation.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

-

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the compounds in the synthesis pathways. Note that yields can vary significantly based on reaction scale and purification methods.

| Compound | Synthesis Step | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 1-Benzyl-4-hydroxy-4-cyanopiperidine hydrochloride | Cyanohydrin formation from 1-benzyl-4-piperidone | 70-85 | N/A | IR (cm⁻¹): ~3400 (O-H), ~2250 (C≡N), ~1600 (aromatic C=C). ¹H NMR (δ, ppm): signals for benzyl and piperidine protons. MS (m/z): [M+H]⁺ for the free base. |

| 1-Benzylpiperidine-4-spiro-5'-hydantoin | Bucherer-Bergs reaction | 60-75 | N/A | IR (cm⁻¹): ~3200 (N-H), ~1770 and ~1720 (C=O of hydantoin). ¹H NMR (δ, ppm): signals for benzyl and piperidine protons, and two N-H protons. MS (m/z): [M+H]⁺. |

| This compound | Hydrolysis of the cyanohydrin intermediate | 80-95 | N/A | IR (cm⁻¹): Broad ~3400 (O-H), Broad ~3000-2500 (O-H of carboxylic acid), ~1710 (C=O). ¹H NMR (δ, ppm): signals for benzyl and piperidine protons. MS (m/z): [M+H]⁺.[3] |

| This compound | Hydrolysis of the hydantoin intermediate | 75-90 | N/A | IR (cm⁻¹): Broad ~3400 (O-H), Broad ~3000-2500 (O-H of carboxylic acid), ~1710 (C=O). ¹H NMR (δ, ppm): signals for benzyl and piperidine protons. MS (m/z): [M+H]⁺.[3] |

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. Both the cyanohydrin and the Bucherer-Bergs routes offer viable methods for obtaining this important pharmaceutical intermediate from 1-benzyl-4-piperidone. The choice of a particular route may depend on factors such as available reagents, desired scale of synthesis, and safety considerations associated with the use of cyanide. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis and further exploration of novel chemical entities based on this versatile piperidine scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper also includes data from closely related analogs to provide a broader context for its potential characteristics and applications.

Core Physicochemical Properties

This compound (CAS Number: 59119-18-5) is a derivative of piperidine featuring a benzyl group at the nitrogen atom and both a hydroxyl and a carboxylic acid group at the 4-position. These functional groups are anticipated to significantly influence its solubility, acidity, and potential for biological interactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its relevant analogs. Data for the target compound is limited, and therefore, information from structurally similar molecules is provided for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59119-18-5 | Synblock[1] |

| Molecular Formula | C₁₃H₁₇NO₃ | Synblock[1] |

| Molecular Weight | 235.28 g/mol | Synblock[1] |

| Boiling Point | 428.3°C at 760 mmHg (Predicted) | Synblock[1] |

Table 2: Physicochemical Properties of Related Piperidine Derivatives

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility |

| 1-Benzyl-4-hydroxypiperidine | 4727-72-4 | 61-63[2] | 127-128 (at 2 mmHg), 294.4 (at 760 mmHg)[3] | - | Soluble[4] |

| 4-Benzyl-4-hydroxypiperidine | 51135-96-7 | 80-85[5] | 327.03 (Rough Estimate)[5] | 14.94 ± 0.20[5] | Slightly soluble in water, Chloroform, DMSO, Methanol[5] |

| Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 | - | 167 (at 0.2 mmHg)[6] | - | - |

| 1-Benzylpiperidine-4-carboxylic acid | 10315-07-8 | - | - | - | - |

| 1-Benzyl-4-hydroxypiperidine-4-carboxamide | 27771-25-1 | 178-180[7] | 461.7 ± 45.0 (Predicted)[7] | 12.97 ± 0.20[7] | - |

Experimental Protocols

Hypothetical Synthesis Protocol

A potential synthesis could involve a two-step process starting from 1-benzyl-4-piperidone:

-

Cyanohydrin Formation: Reaction of 1-benzyl-4-piperidone with a cyanide source, such as trimethylsilyl cyanide, would likely yield the corresponding cyanohydrin intermediate, 1-benzyl-4-hydroxy-4-piperidinecarbonitrile.

-

Hydrolysis: Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then produce the target carboxylic acid.

It is crucial that any researcher attempting this synthesis conduct thorough literature searches for analogous reactions to optimize reaction conditions and ensure safety, particularly when handling cyanide reagents.

Analytical Methodologies

Standard analytical techniques would be employed to characterize the final product:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition. While a specific spectrum for the target compound is not available, mass spectra for related compounds like 1-Benzyl-4-hydroxypiperidine and Benzyl 4-hydroxy-1-piperidinecarboxylate can be found in chemical databases[9][10].

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. General HPLC methods for piperidine-4-carboxylic acid derivatives are available and could be adapted.

Potential Biological Activity and Experimental Workflows

While no specific biological activity has been reported for this compound, derivatives of 1-benzyl-4-hydroxypiperidine have been investigated as non-imidazole histamine H3 receptor antagonists[11]. Additionally, other hydroxypiperidine analogs have shown high affinity for the dopamine transporter[12]. This suggests that the target compound could be a valuable scaffold in the discovery of novel neurologically active agents.

Given its structural features, a typical early-stage drug discovery workflow for a compound like this compound would involve a series of in vitro assays to determine its biological target and preliminary efficacy.

Caption: A representative experimental workflow for the initial in vitro evaluation of a novel chemical entity in a drug discovery program.

Logical Relationships in Synthesis

The synthesis of this compound can be logically broken down into key transformations starting from a commercially available precursor.

Caption: A logical diagram illustrating the key chemical transformations in a plausible synthetic route to the target compound.

References

- 1. CAS 59119-18-5 | this compound - Synblock [synblock.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. innospk.com [innospk.com]

- 4. 4727-72-4 | 1-Benzyl-4-hydroxypiperidine | Aryls | Ambeed.com [ambeed.com]

- 5. 51135-96-7 CAS MSDS (4-BENZYL-4-HYDROXYPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5 [sigmaaldrich.com]

- 7. 1-Benzyl-4-hydroxypiperidine-4-carboxamide | 27771-25-1 [amp.chemicalbook.com]

- 8. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 9. 1-Benzyl-4-hydroxypiperidine(4727-72-4) MS spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (CAS 59119-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, with CAS number 59119-18-5, is a heterocyclic organic compound featuring a piperidine core. This structure is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine motif in a wide array of pharmaceuticals. The presence of a benzyl group on the nitrogen, along with hydroxyl and carboxylic acid functionalities at the C4 position, provides multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a summary of its chemical properties, a plausible synthetic route, and discusses its potential applications in research and drug discovery. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully characterize this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the fundamental properties gathered from chemical supplier databases. It is recommended that researchers verify these properties through their own analytical methods.

| Property | Value | Source |

| CAS Number | 59119-18-5 | |

| ** |

Spectroscopic and Synthetic Profile of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid (CAS 59119-18-5), a key heterocyclic compound with applications in pharmaceutical research and development. Due to the limited availability of published primary spectroscopic data, this document presents expected spectral characteristics based on the analysis of its chemical structure and data from closely related analogues. A detailed, plausible experimental protocol for its synthesis is also provided, derived from established chemical methodologies for similar compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the analysis of its functional groups and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (broad s) | Singlet (broad) | 1H | -COOH |

| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.0 (s) | Singlet | 1H | -OH |

| ~3.55 | Singlet | 2H | -CH₂-Ph |

| ~2.70-2.85 | Multiplet | 2H | Piperidine H-2e, H-6e |

| ~2.40-2.55 | Multiplet | 2H | Piperidine H-2a, H-6a |

| ~1.80-1.95 | Multiplet | 2H | Piperidine H-3e, H-5e |

| ~1.55-1.70 | Multiplet | 2H | Piperidine H-3a, H-5a |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~175.0 | -COOH |

| ~138.0 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~70.0 | Piperidine C-4 (quaternary) |

| ~62.5 | -CH₂-Ph |

| ~51.0 | Piperidine C-2, C-6 |

| ~35.0 | Piperidine C-3, C-5 |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Broad | O-H stretch (alcohol) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1150 | Medium | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragmentation |

| 235 | Moderate | [M]⁺ (Molecular Ion) |

| 217 | Low | [M - H₂O]⁺ |

| 190 | Low | [M - COOH]⁺ |

| 144 | Moderate | [M - C₇H₇ - H₂O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following is a proposed synthetic protocol for this compound, based on analogous reactions reported in the literature.

Synthesis of this compound

This synthesis proceeds via a two-step process starting from 1-Benzyl-4-piperidone: (1) formation of the cyanohydrin intermediate, and (2) subsequent hydrolysis of the nitrile to a carboxylic acid.

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile

-

To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or a mixture of dichloromethane and water, an aqueous solution of sodium cyanide (1.1 equivalents) is added at 0-5 °C.

-

The pH of the reaction mixture is maintained between 9 and 10 by the dropwise addition of a weak acid, such as acetic acid.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Hydrolysis to this compound

-

The crude 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile is dissolved in concentrated hydrochloric acid.

-

The mixture is heated to reflux and stirred for several hours. The progress of the hydrolysis is monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and the pH is adjusted to the isoelectric point (approximately pH 4-5) using a base, such as sodium hydroxide, to precipitate the amino acid.

-

The resulting solid is collected by filtration, washed with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove impurities.

-

The product is dried under vacuum to afford this compound as a solid.

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route to the target compound.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Standard workflow for chemical analysis.

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis primarily revolves around the key starting material, 1-Benzyl-4-piperidone, and proceeds through a cyanohydrin formation followed by hydrolysis. This document outlines the necessary starting materials, detailed experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Pathway

The most direct and commonly referenced synthesis of this compound initiates from 1-Benzyl-4-piperidone. The overall transformation can be conceptualized as a two-step process:

-

Cyanohydrin Formation: Reaction of 1-Benzyl-4-piperidone with a cyanide source to form the intermediate, 1-Benzyl-4-cyano-4-hydroxypiperidine.

-

Hydrolysis: Conversion of the nitrile group of the intermediate to a carboxylic acid functionality under acidic conditions.

This approach is an adaptation of the well-known Strecker synthesis, which is a method for synthesizing α-amino acids.[1][2][3][4]

Starting Materials and Reagents

The successful synthesis of this compound requires the following key starting materials and reagents.

| Starting Material/Reagent | CAS Number | Molecular Formula | Key Role |

| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | Core piperidine scaffold |

| Sodium Cyanide or Potassium Cyanide | 143-33-9 or 151-50-8 | NaCN or KCN | Source of the cyano group |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | Catalyst and reagent for hydrolysis |

| Isopropanol | 67-63-0 | C₃H₈O | Solvent for washing the final product |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine

This step involves the formation of a cyanohydrin from 1-Benzyl-4-piperidone. While a specific detailed protocol for this exact transformation is not explicitly detailed in the provided search results, it is a standard chemical reaction. A general procedure, based on the principles of cyanohydrin formation, would be as follows:

Reaction:

1-Benzyl-4-piperidone reacts with a cyanide salt (e.g., NaCN or KCN) in the presence of a proton source (often a weak acid or water) to form 1-Benzyl-4-cyano-4-hydroxypiperidine.

General Procedure:

-

Dissolve 1-Benzyl-4-piperidone in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide or potassium cyanide in water.

-

Acidify the mixture carefully with a weak acid (e.g., acetic acid) or a mineral acid to generate HCN in situ. Maintain the temperature below 10-15 °C.

-

Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction by neutralizing any excess acid and extracting the product with an organic solvent.

-

The crude product, 1-Benzyl-4-cyano-4-hydroxypiperidine, can be purified by crystallization or chromatography.

The hydrochloride salt of this intermediate is also commercially available.[5][6][7][8]

Step 2: Synthesis of this compound hydrochloride

This step involves the acid-catalyzed hydrolysis of the nitrile group of the intermediate to a carboxylic acid.

Reaction:

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is heated in the presence of concentrated hydrochloric acid to yield this compound hydrochloride.

Experimental Protocol: [9]

-

A mixture of 8 g (32 mmol) of 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride and 15.8 mL of concentrated hydrochloric acid (37%) is prepared.

-

The mixture is heated to reflux for 16 hours.

-

After the reflux period, the solution is cooled to room temperature.

-

The resulting white precipitate is collected by filtration.

-

The collected solid is washed with isopropanol.

-

The product, this compound hydrochloride, is then dried.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

| Step | Reactant | Reagent(s) | Reaction Time | Product | Yield |

| 1. Cyanohydrin Formation | 1-Benzyl-4-piperidone | NaCN/KCN, Acid | Several hours | 1-Benzyl-4-cyano-4-hydroxypiperidine | N/A |

| 2. Hydrolysis | 1-Benzyl-4-cyano-4-hydroxypiperidine HCl | Concentrated HCl | 16 hours | This compound HCl | N/A |

Note: Specific yield data for these reactions were not available in the provided search results.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis from the primary starting material to the final product.

Caption: Synthetic route to this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Strecker_amino_acid_synthesis [chemeurope.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 1-BENZYL-4-CYANO-4-HYDROXYPIPERIDINE HYDROCHLORIDE 98 synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine core, a functionality of significant interest in medicinal chemistry. The N-benzyl group is a common motif in drug discovery, known for its structural flexibility and its role in fine-tuning the efficacy and physicochemical properties of molecules.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, a valuable building block in the development of novel therapeutics. While direct biological activity data for this specific compound is limited in publicly available literature, its structural components suggest potential for interaction with various biological targets.

Introduction

The piperidine scaffold is a ubiquitous structural element in a multitude of pharmaceuticals and biologically active alkaloids.[1] Its derivatives have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and antihistaminic effects. The incorporation of a benzyl group on the piperidine nitrogen, as seen in this compound, often serves to modulate a compound's interaction with biological targets and improve its pharmacokinetic profile.[1] The additional 4-hydroxy and 4-carboxylic acid functionalities offer multiple points for further chemical modification, making this molecule a versatile intermediate in the synthesis of more complex drug candidates.

This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor, 1-Benzyl-4-hydroxypiperidine, are presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | This compound | 1-Benzyl-4-hydroxypiperidine |

| CAS Number | 59119-18-5 | 4727-72-4 |

| Molecular Formula | C₁₃H₁₇NO₃ | C₁₂H₁₇NO |

| Molecular Weight | 235.28 g/mol | 191.27 g/mol [2] |

| Appearance | Not specified in available literature | White to off-white crystalline powder[2][3] |

| Melting Point | Not specified in available literature | 61-63 °C[2][3] |

| Boiling Point | Not specified in available literature | 127-128 °C at 2 mmHg |

| Purity (typical) | Not specified in available literature | ≥98.0%[3] |

Synthesis

The synthesis of this compound typically proceeds through a two-step process starting from the readily available 1-Benzyl-4-piperidone. The general synthetic workflow involves the formation of a cyanohydrin intermediate, followed by hydrolysis of the nitrile group to the carboxylic acid.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, the following represents a generalized procedure based on established chemical transformations for similar compounds.

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Cyanohydrin Formation)

This step involves a nucleophilic addition of a cyanide anion to the carbonyl group of 1-Benzyl-4-piperidone, a reaction often referred to as a Strecker synthesis.

-

Materials:

-

1-Benzyl-4-piperidone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

An acid (e.g., hydrochloric acid, acetic acid)

-

A suitable solvent (e.g., water, ethanol/water mixture)

-

-

Procedure:

-

Dissolve 1-Benzyl-4-piperidone in the chosen solvent system and cool the mixture in an ice bath.

-

Slowly add a solution of sodium or potassium cyanide to the cooled ketone solution with vigorous stirring.

-

Acidify the reaction mixture by the dropwise addition of the acid, maintaining a low temperature. The pH should be carefully monitored.

-

Allow the reaction to stir at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude 1-Benzyl-4-hydroxypiperidine-4-carbonitrile.

-

The crude product may be purified by recrystallization or column chromatography.

-

Step 2: Hydrolysis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile to this compound

The nitrile group of the cyanohydrin intermediate is hydrolyzed to a carboxylic acid under either acidic or basic conditions.

-

Materials:

-

1-Benzyl-4-hydroxypiperidine-4-carbonitrile

-

A strong acid (e.g., concentrated hydrochloric acid, sulfuric acid) or a strong base (e.g., sodium hydroxide, potassium hydroxide)

-

A suitable solvent (e.g., water, ethanol)

-

-

Procedure (Acid Hydrolysis):

-

Suspend or dissolve 1-Benzyl-4-hydroxypiperidine-4-carbonitrile in an excess of concentrated acid (e.g., HCl).

-

Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways directly associated with this compound in the public domain. However, the N-benzyl piperidine motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] This structural feature is known to engage in cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[1]

Derivatives of 4-hydroxypiperidine have been investigated for a range of biological activities, including as histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.[4] The presence of the carboxylic acid group also opens up the possibility for the molecule to act as a GABA (gamma-aminobutyric acid) analog or to be further functionalized to target specific receptors or enzymes. For instance, nipecotic acid, a piperidine-3-carboxylic acid, is a known GABA reuptake inhibitor.

Given the absence of specific data, a logical workflow for the preliminary biological evaluation of this compound would involve screening against a panel of common CNS targets.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its functional groups offer diverse opportunities for chemical elaboration. While its specific biological profile remains to be fully elucidated, the presence of the N-benzyl piperidine core suggests that its derivatives could be tailored to interact with a variety of biological targets. Further research into the pharmacological properties of this compound and its analogs is warranted to explore its full therapeutic potential.

References

Structural Elucidation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. This document outlines the expected data from key analytical techniques, detailed experimental protocols, and logical workflows for the confirmation of the molecular structure of this compound, which serves as a valuable building block in medicinal chemistry.

Physicochemical Properties

This compound, with the CAS Number 59119-18-5, has a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .[1] It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom, and both a hydroxyl and a carboxylic acid group at the C4 position. Understanding its structural features is crucial for its application in the synthesis of novel therapeutic agents.

| Property | Value | Reference |

| CAS Number | 59119-18-5 | [1] |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Boiling Point | 428.3°C at 760 mmHg | [1] |

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~3.5 | Singlet | 2H |

| Piperidine CH₂ (axial, adjacent to N) | ~2.8 | Multiplet | 2H |

| Piperidine CH₂ (equatorial, adjacent to N) | ~2.2 | Multiplet | 2H |

| Piperidine CH₂ (axial, adjacent to C4) | ~1.9 | Multiplet | 2H |

| Piperidine CH₂ (equatorial, adjacent to C4) | ~1.6 | Multiplet | 2H |

| Hydroxyl OH | Variable | Broad Singlet | 1H |

| Carboxylic Acid OH | > 10 | Broad Singlet | 1H |

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~175 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~129, ~128, ~127 |

| Quaternary Piperidine C4 | ~70 |

| Benzyl CH₂ | ~63 |

| Piperidine CH₂ (adjacent to N) | ~52 |

| Piperidine CH₂ (adjacent to C4) | ~35 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Expected Mass Spectrometry Data

| Technique | Ion | m/z | Interpretation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 236.1281 | Molecular Ion (Protonated) |

| [M-H]⁻ | 234.1136 | Molecular Ion (Deprotonated) | |

| Electron Impact (EI-MS) | C₇H₇⁺ | 91 | Tropylium ion (from benzyl group) |

| C₁₂H₁₆NO⁺ | 190 | Loss of COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| O-H (Alcohol) | 3200-3600 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2950 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-N (Amine) | 1000-1250 | Medium |

| C-O (Alcohol) | 1050-1150 | Medium |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry Protocol

Sample Preparation for ESI-MS:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150°C.

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[2]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the structural elucidation process.

Caption: Workflow for the structural elucidation of this compound.

Caption: Decision pathway for NMR-based structural elucidation.

This guide provides a framework for the structural elucidation of this compound. The combination of these analytical techniques will provide unambiguous confirmation of the compound's structure, which is essential for its use in research and drug development.

References

A Technical Guide to the Chemical Stability and Storage of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research applications where the integrity of this compound is paramount.

Chemical and Physical Properties

This compound is a derivative of piperidine featuring a benzyl group on the nitrogen atom, and both a hydroxyl and a carboxylic acid group at the 4-position. These functional groups dictate its chemical reactivity and stability profile.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 61-63 °C | [1][3][4] |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Solubility | Data not readily available. Expected to have some solubility in polar organic solvents. |

Chemical Stability and Potential Degradation Pathways

Overall, this compound is considered stable under normal handling and storage conditions[5]. However, its specific functional groups present potential pathways for degradation under stress conditions such as exposure to heat, light, humidity, and reactive chemicals.

Incompatible Materials:

-

Strong oxidizing agents: These can lead to the oxidation of the benzyl group or the tertiary amine[5].

Conditions to Avoid:

-

Heat, sparks, and open flames: Elevated temperatures can accelerate degradation[5][6].

-

Moisture: The compound is sensitive to humidity, which can affect its crystalline structure and chemical stability[1].

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions:

-

Oxidation: The benzylic position is susceptible to oxidation, potentially leading to the formation of a ketone or even cleavage of the benzyl group. The tertiary amine can also be oxidized to an N-oxide.

-

N-Debenzylation: The benzyl group can be cleaved under various conditions, including catalytic hydrogenation or with certain oxidizing agents, to yield 4-hydroxypiperidine-4-carboxylic acid.

-

Decarboxylation: Although generally requiring high temperatures, decarboxylation of the carboxylic acid group could occur under certain stress conditions.

-

Dehydration: The tertiary hydroxyl group could potentially be eliminated to form an unsaturated piperidine derivative, particularly under acidic conditions and heat.

Potential degradation pathways of the molecule.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Reference |

| Temperature | Store in a cool, dry place. Refrigeration may be beneficial for long-term storage. | [6][7][8] |

| Light | Store in a tightly sealed, light-resistant container. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent oxidation. | |

| Container | Keep the container tightly closed to prevent moisture ingress. | [6][8][9] |

| Ventilation | Store in a well-ventilated area. | [7][8] |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

General Protocol for a Forced Degradation Study

The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

| Stress Condition | Reagent/Condition | Time Points (suggested) |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2, 6, 12, 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2, 6, 12, 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature | 2, 6, 12, 24 hours |

| Thermal Degradation | Solid state at 105 °C | 24, 48, 72 hours |

| Photostability | Solid state and in solution, exposed to light (ICH Q1B) | As per ICH guidelines |

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, mix the stock solution with the specified reagent. For thermal degradation, use the solid compound.

-

At each time point, withdraw a sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, such as HPLC.

Workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Suggested HPLC Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Synthesis and Purification

General Purification: Purification of the final product would likely involve recrystallization from a suitable solvent system to obtain the desired purity. The purity can be assessed by HPLC, NMR, and mass spectrometry.

Conclusion

This compound is a stable compound under recommended storage conditions. However, its chemical structure presents several potential degradation pathways, particularly under harsh conditions. For researchers and drug development professionals, it is critical to store this compound in a cool, dry, and dark environment in a tightly sealed container. The implementation of forced degradation studies and the development of a validated stability-indicating analytical method are essential to ensure the quality, safety, and efficacy of any research or pharmaceutical product containing this molecule. This guide provides the foundational knowledge and general protocols to achieve these objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. arep.med.harvard.edu [arep.med.harvard.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]

- 8. US6657062B1 - N-benzylpiperidine and tetrahydropyridine derivatives - Google Patents [patents.google.com]

- 9. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 10. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intermediates and synthetic pathways involved in the preparation of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The document details the synthesis of the key precursor, 1-Benzyl-4-piperidone, and its subsequent conversion to the final product via a cyanohydrin intermediate. Experimental protocols, quantitative data, and a visual representation of the synthetic route are presented to facilitate a thorough understanding of the process.

The Pivotal Role of 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a critical starting material for the synthesis of this compound.[1] Its versatile piperidine core allows for extensive functionalization, making it a key intermediate in the synthesis of a wide array of pharmaceutical agents, including analgesics and antipsychotics.[1][2] There are two primary methods for its preparation: the direct N-alkylation of 4-piperidone and a multi-step synthesis involving Dieckmann condensation.

Synthesis of 1-Benzyl-4-piperidone via N-Alkylation

The direct N-alkylation of 4-piperidone with benzyl bromide is a common and straightforward method.[1]

Experimental Protocol:

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF) (25 mL) is stirred at room temperature for 30 minutes.[1] Benzyl bromide (2 mL, 16.82 mmol) is then added dropwise to the reaction mixture, which is subsequently heated to 65 °C for 14 hours.[1] After cooling to room temperature, the mixture is filtered and the filtrate is quenched with ice water (25 mL).[1] The product is extracted with ethyl acetate (2 x 20 mL).[1] The combined organic layers are washed with water (2 x 15 mL) and then with brine (20 mL).[1] The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated.[1] The crude product can be purified by crystallization from a 2% methanol in chloroform solution.[3]

Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

An alternative route involves the reaction of benzylamine and methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][3]

Experimental Protocol:

To a dry 250 mL three-necked flask containing 150 mL of anhydrous toluene, 2.8 g of metallic sodium is added.[1][3] The mixture is heated to reflux with stirring, and 1 mL of anhydrous methanol is added.[1][3] Following this, 28 g of N,N-bis(β-propionate methyl ester) benzylamine is added dropwise.[1][3] The reaction mixture is refluxed for 6 hours, during which an additional 100 mL of anhydrous toluene is added in portions.[1][3] After cooling, the reaction is neutralized to approximately pH 8.5 with a 35% NaOH solution.[3] The product is extracted with ethyl acetate (3 x 100 mL), and the combined organic layers are washed with a saturated NaCl solution and dried over anhydrous magnesium sulfate.[3] After removal of the ethyl acetate by distillation, the remaining material is distilled under reduced pressure to yield 1-benzyl-4-piperidone.[3]

Quantitative Data for 1-Benzyl-4-piperidone Synthesis

| Method | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | 4-piperidone monohydrate hydrochloride, Benzyl bromide | Anhydrous potassium carbonate | Dry DMF | 65 | 14 | 89.28 | [3] |

| Dieckmann Condensation | Benzylamine, Methyl acrylate | Metallic sodium, Methanol, NaOH | Anhydrous toluene | Reflux | 6 | 78.4 | [3] |

The Cyanohydrin Intermediate: Gateway to the Final Product

The second key stage in the synthesis is the formation of a cyanohydrin intermediate, 1-Benzyl-4-cyano-4-hydroxypiperidine, followed by its hydrolysis to the target carboxylic acid. This two-step sequence is a classic method for converting a ketone into an α-hydroxy acid.[4][5]

Formation of the Cyanohydrin Intermediate

The cyanohydrin is formed by the nucleophilic addition of a cyanide ion to the carbonyl carbon of 1-Benzyl-4-piperidone.[4][5] This reaction is typically carried out in the presence of a cyanide source such as hydrogen cyanide (HCN) or a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).[4][5]

Experimental Protocol:

1-Benzyl-4-piperidone is cooled to a temperature between 0-15 °C.[6] A solution of hydrocyanic acid is then added under basic catalysis.[6] The reaction mixture is stirred at this temperature to facilitate the formation of the cyanohydrin.

Hydrolysis of the Cyanohydrin to this compound

The final step is the hydrolysis of the nitrile group of the cyanohydrin intermediate to a carboxylic acid.[7][8] This is typically achieved through acid-catalyzed hydrolysis.[7][9]

Experimental Protocol:

The cyanohydrin intermediate is treated with a strong acid, such as concentrated sulfuric or hydrochloric acid, and heated. For instance, the intermediate can be stirred in 70-90% sulfuric acid at 20-50 °C for an extended period (50-90 hours).[6] Alternatively, a reflux in concentrated hydrochloric acid for 10-20 hours can be employed.[6] After the reaction is complete, the mixture is cooled and the product is isolated by adjusting the pH to cause precipitation, followed by filtration, washing, and drying.[6]

Overall Yield

A patent describing a similar multi-step synthesis of a related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which also proceeds through a cyanohydrin intermediate, reports a total three-step reaction yield of approximately 77.4%.[6]

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]

- 2. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 6. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]

- 8. Hydrolysis of cyanohydrin derivative produces.A.Carboxylic acidsB.Alc - askIITians [askiitians.com]

- 9. youtube.com [youtube.com]

Potential Research Frontiers for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid represents a versatile scaffold with significant potential in medicinal chemistry. Its structural motifs, particularly the 4-hydroxypiperidine core, are prevalent in a wide array of biologically active compounds targeting the central nervous system (CNS). This technical guide explores promising research avenues for this molecule, summarizing key therapeutic targets, presenting relevant biological data, outlining foundational experimental protocols, and illustrating pertinent signaling pathways and workflows. The information presented herein is intended to catalyze further investigation into the therapeutic utility of this compound and its derivatives.

Introduction: The Therapeutic Promise of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural element in numerous pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets.[1][2] The specific substitution pattern of this compound, featuring a benzyl group on the nitrogen, a hydroxyl group, and a carboxylic acid at the 4-position, provides a rich chemical space for derivatization and exploration of its pharmacological profile. The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl, hydroxyl) groups, along with a tertiary amine and an aromatic ring, suggests potential interactions with multiple receptor types.

This guide will delve into several high-potential research areas for this compound, including its exploration as a modulator of key CNS targets such as acetylcholinesterase, NMDA receptors, opioid receptors, and sigma receptors.

Potential Therapeutic Targets and Research Areas

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

The piperidine moiety is a cornerstone in the design of acetylcholinesterase (AChE) inhibitors, a primary therapeutic strategy for Alzheimer's disease.[3] Donepezil, a leading AChE inhibitor, features a benzylpiperidine core structure.[4][5] Research has shown that derivatives of 1-benzylpiperidine can exhibit potent and selective AChE inhibition.[6][7]

Key Research Directions:

-

Synthesis of Ester and Amide Derivatives: The carboxylic acid group of the title compound can be readily converted to a variety of esters and amides to probe interactions with the AChE active site.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl group (e.g., substitution on the aromatic ring) and exploration of different N-substituents can be performed to optimize potency and selectivity against butyrylcholinesterase (BuChE).

-

In Vitro and In Vivo Evaluation: Promising derivatives should be evaluated for their AChE inhibitory activity using Ellman's assay and subsequently tested in animal models of cognitive impairment.[6]

Table 1: AChE Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target | IC50 (µM) | Selectivity (vs. BuChE) | Reference |

| Semi-synthetic analogue 7 | Rat brain AChE | 7.32 | 21-fold | [6] |

| Semi-synthetic analogue 9 | Rat brain AChE | 15.1 | 9.5-fold | [6] |

| Donepezil (E2020) | AChE | 0.0057 | 1250-fold | [5] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | AChE | 0.00056 | 18,000-fold | [7] |

NMDA Receptor Antagonism for Neuroprotection

N-methyl-D-aspartate (NMDA) receptor antagonists have therapeutic potential in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.[8] The piperidine-2-carboxylic acid scaffold is a known pharmacophore for NMDA receptor antagonists.[8][9] While the title compound is a 4-carboxylic acid derivative, its rigid structure could be oriented to interact with the NMDA receptor complex.

Key Research Directions:

-

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole, which has been shown to yield potent NMDA receptor antagonists.[8]

-

Receptor Binding Assays: Derivatives should be screened for their ability to displace radiolabeled ligands from the NMDA receptor.[8]

-

In Vivo Models of Excitotoxicity: Active compounds can be tested in models such as NMDA-induced convulsions or lethality in rodents.[8]

Table 2: NMDA Receptor Antagonist Activity of Piperidine Derivatives

| Compound | Assay | Value | Reference |

| LY233053 (15) | [3H]CGS-19755 binding IC50 | 107 ± 7 nM | [8] |

| LY233053 (15) | NMDA antagonism (cortical wedge) IC50 | 4.2 ± 0.4 µM | [8] |

| LY233053 (15) | NMDA-induced convulsions (neonatal rats) MED | 20 mg/kg ip | [8] |

| LY233053 (15) | NMDA-induced lethality (mice) MED | 5 mg/kg ip | [8] |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid (1) | NMDA receptor binding Ki | 74 nM | [9] |

| Racemate of compound 1 | Mouse hot-plate (intrathecal) ED50 | 0.53 nmol | [9] |

Opioid Receptor Modulation for Analgesia

The 4-hydroxypiperidine scaffold is a key feature in several potent opioid analgesics.[10][11] Specifically, 4-phenylpiperidine derivatives have been extensively studied as µ-opioid receptor agonists.[12] The structural similarity of this compound to known opioids suggests its potential as a starting point for the development of novel analgesics.

Key Research Directions:

-

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can significantly impact opioid receptor affinity and efficacy.

-

Exploration of N-Substituents: Replacing the benzyl group with other substituents is a common strategy to modulate activity at different opioid receptor subtypes (µ, δ, κ).[13]

-

Balanced MOR Agonist/DOR Antagonist Profile: There is growing interest in bifunctional ligands that act as µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists to potentially reduce opioid-related side effects like tolerance and dependence.[13][14]

-

In Vitro and In Vivo Analgesic Testing: Promising compounds should be evaluated in receptor binding assays and in vivo models of pain, such as the tail-flick or hot-plate tests.[15]

Table 3: Opioid Receptor Activity of Piperidine Derivatives

| Compound Class | Target Profile | Key Findings | Reference |

| 4-hydroxy-4-phenylpiperidine derivatives | µ-opioid agonist | Excellent peripheral analgesic action. | [11] |

| 4-substituted piperidines | MOR agonist/DOR antagonist | Improved binding affinity at both receptors; good efficacy at MOR with DOR antagonism. | [13] |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Analgesic | Significant analgesic activity in the tail flick test. | [15] |

Sigma Receptor Ligation for Neurological and Psychiatric Disorders

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of CNS functions and are considered therapeutic targets for conditions such as schizophrenia, depression, and neuropathic pain.[16][17] A number of benzylpiperidine and 4-hydroxypiperidine derivatives have shown high affinity for sigma-1 receptors.[16][18]

Key Research Directions:

-

SAR for Sigma-1 Affinity: Modifications to the benzyl and piperidine rings can be explored to optimize affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype.

-

Functional Assays: Determine whether novel ligands act as agonists or antagonists at the sigma-1 receptor.

-

Behavioral Models: Evaluate the efficacy of promising compounds in relevant animal models of psychosis, depression, or pain.[17]

Table 4: Sigma-1 Receptor Binding Affinities of Piperidine Derivatives

| Compound Class | Target | Ki (nM) | Reference |

| Spipethiane (1) | σ1 | 0.5 | [16] |

| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | σ1 | 0.89–1.49 | [19] |

| N-[(p-chlorophenoxy)ethyl]piperidines (1a, (R)-2a, (S)-2a) | σ1 | 0.34–1.18 | [19] |

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic approach to derivatize this compound at the carboxyl group is outlined below. This can be adapted for the synthesis of a library of amides or esters.

Protocol: Amide Synthesis

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of an amine base like triethylamine or diisopropylethylamine (2.0 eq).

-

Amine Addition: After stirring for 15-30 minutes, add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Substrate Addition and Measurement: Initiate the reaction by adding the ATCI solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Data Analysis: Measure the absorbance of the yellow product over time using a microplate reader at 412 nm. The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Caption: General workflow for the development of this compound derivatives.

Caption: Simplified signaling pathways relevant to the potential targets of piperidine derivatives.

Conclusion

This compound is a promising starting point for the development of novel therapeutics targeting a range of CNS disorders. Its structural similarity to known active compounds, combined with the chemical tractability of its functional groups, makes it an attractive scaffold for medicinal chemists. The research areas outlined in this guide—AChE inhibition, NMDA receptor antagonism, opioid receptor modulation, and sigma receptor ligation—represent some of the most compelling directions for future investigation. Through systematic derivatization and rigorous biological evaluation, the full therapeutic potential of this versatile molecule can be unlocked.

References

- 1. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 12. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ricerca.uniba.it [ricerca.uniba.it]

Methodological & Application

The Pivotal Role of 1-Benzyl-4-hydroxypiperidine-4-carboxylic Acid in Medicinal Chemistry: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid and its derivatives represent a significant scaffold in the landscape of medicinal chemistry. This versatile chemical intermediate is a cornerstone in the synthesis of a variety of neurologically active compounds, analgesics, and potential therapeutics for neurodegenerative disorders. Its rigid piperidine core, combined with the benzyl protecting group and the dual functionality of hydroxyl and carboxylic acid moieties, provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).